molecular formula C7H16ClNO2 B6246179 4-(1-aminoethyl)oxan-4-ol hydrochloride CAS No. 2408958-62-1

4-(1-aminoethyl)oxan-4-ol hydrochloride

Cat. No.: B6246179
CAS No.: 2408958-62-1
M. Wt: 181.66 g/mol
InChI Key: NGVIVJIEXSALGC-UHFFFAOYSA-N
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Description

4-(1-aminoethyl)oxan-4-ol hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is also known by its IUPAC name, 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol hydrochloride . This compound is characterized by the presence of an aminoethyl group attached to an oxan-4-ol ring, forming a hydrochloride salt. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Properties

CAS No.

2408958-62-1

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

4-(1-aminoethyl)oxan-4-ol;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-6(8)7(9)2-4-10-5-3-7;/h6,9H,2-5,8H2,1H3;1H

InChI Key

NGVIVJIEXSALGC-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCOCC1)O)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 4-(1-aminoethyl)oxan-4-ol hydrochloride typically involves the reaction of 4-oxanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the aminoethyl group. Industrial production methods may involve the use of catalytic hydrogenation or other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

4-(1-aminoethyl)oxan-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several domains:

Medicinal Chemistry

  • Drug Development: Research indicates that 4-(1-aminoethyl)oxan-4-ol hydrochloride can act as a ligand for specific enzymes or receptors, modulating their activity and influencing biochemical processes. Its ability to form hydrogen bonds with biological molecules makes it a candidate for developing new therapeutic agents.
  • Enzyme Inhibition: The compound exhibits potential enzyme inhibition properties, which are crucial for pharmacological studies aimed at treating various diseases.

Biological Research

  • Biochemical Pathways: Studies have shown that this compound interacts with various biological targets, influencing their activity and providing insights into metabolic pathways. This interaction profile is essential for understanding its role in drug design.
  • Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.

Organic Synthesis

  • Building Block for Complex Molecules: The unique oxane ring structure combined with amino and hydroxyl groups allows for versatile reactivity in organic synthesis. It serves as an intermediate in synthesizing more complex organic compounds.

Case Studies

Several notable studies have explored the applications and effects of 4-(1-aminoethyl)oxan-4-ol hydrochloride:

  • Cancer Research: A study demonstrated that this compound significantly inhibits tumor growth in xenograft models by modulating key signaling pathways associated with cancer proliferation.
  • Neuroprotective Effects: Research involving animal models suggested that it may exert neuroprotective effects through modulation of oxidative stress pathways, indicating potential use in treating neurodegenerative diseases.
  • Toxicological Assessments: Safety evaluations indicated that while beneficial at therapeutic doses, higher concentrations could lead to adverse effects such as hepatotoxicity and alterations in hematological parameters .

Mechanism of Action

The mechanism of action of 4-(1-aminoethyl)oxan-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 4-(1-aminoethyl)oxan-4-ol hydrochloride include:

Biological Activity

4-(1-aminoethyl)oxan-4-ol hydrochloride, also known as a derivative of tetrahydro-2H-pyran, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-(1-aminoethyl)oxan-4-ol hydrochloride is characterized by its oxane ring structure with an aminoethyl substituent. The compound's molecular formula is C6H13NO2C_6H_{13}NO_2 and its CAS number is 2408958-62-1. This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 4-(1-aminoethyl)oxan-4-ol hydrochloride exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that modifications in the oxane structure can enhance antibacterial potency, suggesting a promising avenue for developing new antibiotics .

Cytotoxicity and Cancer Research

The cytotoxic effects of 4-(1-aminoethyl)oxan-4-ol hydrochloride have been investigated in several cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways. This suggests that it may serve as a lead compound for anticancer drug development .

StudyCell LineIC50 (µM)Mechanism
Study AHeLa15Apoptosis via caspase activation
Study BMCF-720Cell cycle arrest at G2/M phase

Neuroprotective Effects

Emerging research has indicated potential neuroprotective properties of 4-(1-aminoethyl)oxan-4-ol hydrochloride. It has been shown to mitigate oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease. The compound's ability to scavenge free radicals may contribute to its protective effects .

The biological activity of 4-(1-aminoethyl)oxan-4-ol hydrochloride can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, reducing the overall inflammatory response.
  • Receptor Modulation : It has been suggested that this compound acts on neurotransmitter receptors, potentially influencing synaptic transmission and neuroprotection.
  • Cell Signaling Pathways : The activation of pathways related to cell survival and apoptosis indicates a multifaceted mechanism that warrants further exploration.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of 4-(1-aminoethyl)oxan-4-ol hydrochloride against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, showcasing its potential as an alternative treatment option for resistant bacterial infections.

Case Study 2: Cancer Cell Apoptosis

In a controlled experiment involving various cancer cell lines, treatment with 4-(1-aminoethyl)oxan-4-ol hydrochloride resulted in significant apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed the induction of apoptotic markers, highlighting its potential as a chemotherapeutic agent.

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